![molecular formula C17H22N4O5S B2547622 N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850936-17-3](/img/structure/B2547622.png)
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
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Overview
Description
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .
Synthesis Analysis
Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of different substituents on the ring can significantly influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions. For example, oxadiazoles can undergo reactions with various nucleophiles, leading to the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, the presence of different substituents can influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Pharmacological Evaluation
Compounds structurally related to "N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide" have been synthesized and evaluated for their pharmacological properties, such as receptor binding profiles and antagonistic properties. For example, studies on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have shown potent and selective antagonist activity towards 5-HT(1B/1D) receptors, indicating their potential in modulating serotonin release and enhancing the effects of selective serotonin reuptake inhibitors (SSRIs) (Liao et al., 2000).
Synthesis and Characterization for Therapeutic Potential
The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety, such as bis-1,3,4-oxadiazole containing glycine moiety, have been explored for their effects on the activity of some transferase enzymes. These studies suggest the therapeutic potential of such compounds in modifying enzyme activities (Tomi et al., 2010).
Antimicrobial Studies
Sulfonamide derivatives, particularly those containing 1,3,4-oxadiazole moieties, have shown promising antibacterial activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial activities against rice bacterial leaf blight, suggesting their utility in agricultural applications (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-4-3-9-21(10-12)27(23,24)14-7-5-13(6-8-14)16(22)18-17-20-19-15(26-17)11-25-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZXPXBMNTMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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